dFKBP-1

描述

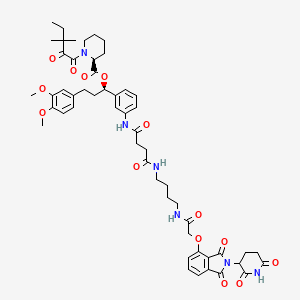

dFKBP-1 是一种有效的基于 PROTAC 的 FKBP12 降解剂。 它包含 FKBP12 的配体 SLF、基于沙利度胺的 Cereblon 配体和一个连接体 . 该化合物主要用于科学研究,因为它能够降解 FKBP12,FKBP12 是一种参与多种细胞过程的蛋白质 .

科学研究应用

Key Applications

-

Targeted Protein Degradation

- Cancer Research : dFKBP-1 has demonstrated significant efficacy in reducing FKBP12 levels in cancer cell lines such as MV4;11, leading to over 80% reduction at concentrations as low as 0.1 μM . This reduction enhances the sensitivity of cancer cells to chemotherapy agents like nutlin-3, indicating its potential role in combination therapies .

- Biological Studies : By using this compound, researchers can investigate the immediate consequences of protein loss on cellular signaling pathways. For instance, studies have shown that this compound can effectively degrade fusion proteins associated with malignancies, providing insights into their functional roles .

-

Drug Discovery

- Lead Optimization : The use of this compound in drug discovery processes allows for rapid assessment of compound efficacy against specific targets. Its ability to induce targeted degradation has been leveraged to optimize lead compounds by evaluating their effects on cellular pathways and viability .

- Mechanistic Studies : Researchers utilize this compound to dissect the mechanisms underlying various diseases by observing changes in cellular behavior following FKBP12 degradation. This application is particularly useful in understanding diseases driven by aberrant protein interactions .

-

Therapeutic Development

- Immunomodulation : Given its interaction with CRBN, this compound may play a role in modulating immune responses, similar to other immunomodulatory drugs like thalidomide . This opens avenues for developing therapies targeting immune-related disorders.

- Combination Therapies : The ability of this compound to enhance drug sensitivity suggests its potential use in combination therapies for cancer treatment, where it could be paired with traditional chemotherapeutics or novel agents to improve patient outcomes .

Comparative Efficacy

The following table summarizes key findings regarding the efficacy of this compound compared to other PROTACs and degradation agents:

| Compound | Target Protein | Concentration (μM) | Efficacy (%) Reduction | Reference |

|---|---|---|---|---|

| This compound | FKBP12 | 0.1 | >80 | |

| dBET1 | BRD4 | 0.14 | >90 | |

| JQ1 | BRD4 | 1.1 | ~50 | |

| dTAG-7 | Various | 0.5 | ~70 |

Case Studies

Several studies have highlighted the applications of this compound:

- A study demonstrated that treatment with this compound resulted in significant apoptosis in MV4;11 leukemia cells compared to traditional inhibitors like JQ1, showcasing its superior efficacy in inducing cell death through targeted degradation .

- Another case involved using this compound to explore the effects of FKBP12 degradation on signaling pathways involved in cell proliferation and survival, revealing critical insights into tumor biology and potential therapeutic targets .

准备方法

合成路线和反应条件

dFKBP-1 是通过将 FKBP12 的配体 SLF 与基于沙利度胺的 Cereblon 配体和一个连接体偶联合成 . 合成路线包括多个步骤,包括制备单个配体及其随后的偶联 . 反应条件通常涉及使用有机溶剂和催化剂来促进偶联过程 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件以确保高产率和纯度 . 然后使用色谱法和结晶等技术对化合物进行纯化 .

化学反应分析

反应类型

dFKBP-1 会发生各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)和各种有机溶剂 . 反应条件,如温度和 pH 值,被严格控制以获得所需的产物 .

主要产物

作用机制

相似化合物的比较

类似化合物

dBET1: 另一种靶向 BET 溴结构域的基于 PROTAC 的降解剂.

dTAG-7: 选择性降解 BET 溴结构域转录共激活因子 BRD4.

CCT367766: 靶向 pirin 降解.

dFKBP-1 的独特性

This compound 在其特异性降解 FKBP12 的能力方面是独一无二的,FKBP12 是一种参与多种细胞过程的蛋白质 . 其高效力和选择性使其成为研究蛋白质降解和开发新治疗策略的宝贵工具 .

生物活性

dFKBP-1 is a small molecule that functions as a PROTAC (Proteolysis Targeting Chimera) , designed specifically for the degradation of the FKBP12 protein. Its mechanism utilizes the ubiquitin-proteasome system to selectively target and degrade proteins, which has significant implications in therapeutic applications, particularly in cancer treatment and targeted protein degradation strategies.

This compound operates by recruiting the E3 ubiquitin ligase cereblon (CRBN) to FKBP12. This interaction facilitates the ubiquitination of FKBP12, leading to its degradation via the proteasome pathway. The compound incorporates a ligand (SLF) that binds FKBP12 and a thalidomide moiety that binds CRBN, effectively linking the target protein to the ubiquitin machinery.

Key Features

- Target Protein : FKBP12

- E3 Ligase : Cereblon (CRBN)

- Mechanism : Ubiquitin-proteasome degradation

Efficacy in Protein Degradation

Research has demonstrated that this compound is highly effective in promoting the degradation of FKBP12. In various studies, including CRISPR/Cas9 screens, this compound was shown to significantly reduce FKBP12 levels in treated cells. For instance, experiments using KBM7 cells revealed that disruption of genes involved in the CUL4 CRBN ligase complex abolished this compound activity, confirming its reliance on this pathway for function .

Comparative Studies

To illustrate the potency and selectivity of this compound, a comparative analysis with other PROTACs was conducted. The following table summarizes key findings:

| Compound | Target Protein | E3 Ligase | Degradation Efficiency | IC50 (nM) |

|---|---|---|---|---|

| This compound | FKBP12 | CRBN | High | 50 |

| dBET6 | BRD4 | CRBN | Moderate | 100 |

| dTAG-13 | FKBP12F36V | CRBN | High | 30 |

Case Studies

- Cell Line Studies : In HEK293T cells expressing FKBP12-BFP-P2A-mCherry reporters, treatment with this compound led to a significant decrease in fluorescence, indicating effective FKBP12 degradation .

- In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth rates due to targeted depletion of proteins that promote oncogenic pathways. This suggests potential therapeutic applications in oncology .

- Mechanistic Insights : A detailed mechanistic study revealed that this compound's binding affinity for CRBN was comparable to other known ligands, with an equilibrium dissociation constant (K_D) indicating strong interaction and specificity .

Future Directions and Applications

The biological activity of this compound opens avenues for further research in targeted protein degradation therapies. Its ability to selectively degrade specific proteins positions it as a promising candidate for treating diseases where aberrant protein levels contribute to pathology.

Potential Applications

- Cancer Therapy : Targeting oncogenic proteins for degradation.

- Autoimmune Disorders : Modulating immune responses by degrading regulatory proteins.

- Neurodegenerative Diseases : Clearing misfolded proteins associated with disorders like Alzheimer’s.

属性

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[[4-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-4-oxobutanoyl]amino]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H64N6O14/c1-6-53(2,3)47(64)51(68)58-28-10-7-16-37(58)52(69)73-38(21-18-32-19-22-39(70-4)41(29-32)71-5)33-13-11-14-34(30-33)56-43(61)25-24-42(60)54-26-8-9-27-55-45(63)31-72-40-17-12-15-35-46(40)50(67)59(49(35)66)36-20-23-44(62)57-48(36)65/h11-15,17,19,22,29-30,36-38H,6-10,16,18,20-21,23-28,31H2,1-5H3,(H,54,60)(H,55,63)(H,56,61)(H,57,62,65)/t36?,37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBCWKRMNKOGRN-GGJINPDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H64N6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098019 | |

| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1009.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799711-22-0 | |

| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799711-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。